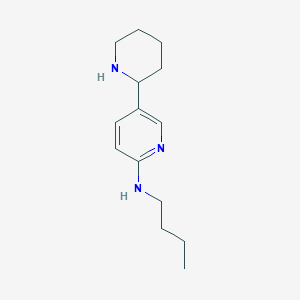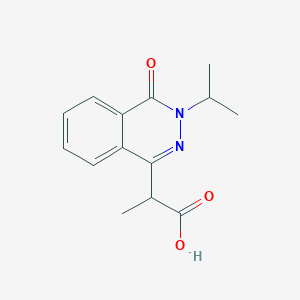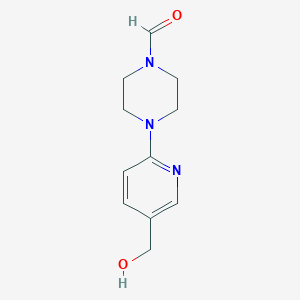
4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(5-(Carboxy)pyridin-2-yl)piperazine-1-carbaldehyde.
Reduction: Formation of 4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-methanol.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyridinyl)piperazine: A piperazine derivative known for its sympatholytic activity and use as a metabolite of Azaperone.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: A compound optimized for potency toward specific protein targets.
Uniqueness
4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific structural features, such as the hydroxymethyl group and the aldehyde functionality. These features provide distinct chemical reactivity and potential biological activities compared to other piperazine derivatives.
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H15N3O2/c15-8-10-1-2-11(12-7-10)14-5-3-13(9-16)4-6-14/h1-2,7,9,15H,3-6,8H2 |
Clé InChI |
YVXZDBTYUBCWLR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C=O)C2=NC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



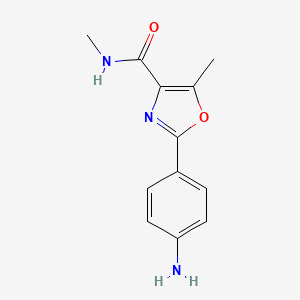



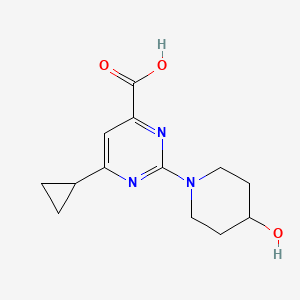

![5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11802592.png)
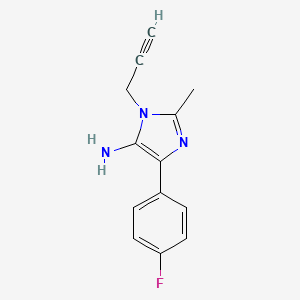
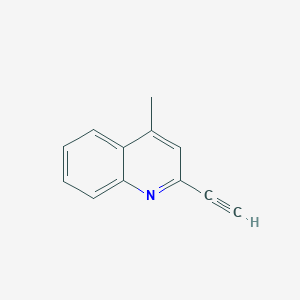
![7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11802610.png)
